molecular formula C21H24N4O4 B557082 Fmoc-D-Arg-OH CAS No. 130752-32-8

Fmoc-D-Arg-OH

Cat. No. B557082
M. Wt: 396.4 g/mol
InChI Key: DVBUCBXGDWWXNY-GOSISDBHSA-N
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Description

Fmoc-D-Arg(Pbf)-OH is a Fmoc-protected amino acid derivative . It is also known as Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine . It is primarily used in peptide synthesis .


Synthesis Analysis

Fmoc-D-Arg(Pbf)-OH is incorporated into a growing peptide chain . The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam, which causes a reduction in yield and very often the concomitant formation of the corresponding des-Arg peptides .


Molecular Structure Analysis

The empirical formula of Fmoc-D-Arg(Pbf)-OH is C34H40N4O7S . Its molecular weight is 648.77 . The SMILES string representation of its structure is Cc1c(C)c(c(C)c2CC(C)(C)Oc12)S(=O)(=O)NC(=N)NCCCC@@HOCC3c4ccccc4-c5ccccc35)C(O)=O .


Chemical Reactions Analysis

Fmoc-D-Arg(Pbf)-OH is used as a building block in peptide synthesis . The 2,2,4,6,7-pentamethyIdlhydrobenzofuran-5-sulfonyl group (Pbf) can be easily cleaved by trifluoroacetic acid (TFA) .


Physical And Chemical Properties Analysis

Fmoc-D-Arg(Pbf)-OH has a molar mass of 648.78 g/mol . It is stored at temperatures between -15°C to -25°C .

Scientific Research Applications

  • Cell Culture Applications : Fmoc-3F-Phe-Arg-NH2 and Fmoc-3F-Phe-Asp-OH dipeptides, which include derivatives of Fmoc-D-Arg-OH, can form nanofibril hydrogels that support the viability and growth of NIH 3T3 fibroblast cells. This suggests potential applications in mimicking the integrin-binding RGD peptide of fibronectin, useful in cell culture research (Liyanage et al., 2015).

  • Solid-Phase Peptide Synthesis (SPPS) : In solid-phase peptide synthesis, Fmoc-Arg(Pbf)-OH is challenging due to its formation of an inactive δ-lactam. However, strategies for its safe introduction in SPPS have been developed, improving the performance and yield in the industrial preparation of peptides (de la Torre et al., 2020).

  • Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, including those derived from Fmoc-D-Arg-OH, have shown promise in developing antibacterial and anti-inflammatory materials. These materials inhibit bacterial growth and are not cytotoxic to mammalian cell lines (Schnaider et al., 2019).

  • Hydrogel Formation : Fmoc-protected amino acids, including derivatives of Fmoc-D-Arg-OH, are used to create hydrogels. These hydrogels have been utilized to incorporate and disperse functionalized single-walled carbon nanotubes, indicating potential applications in creating hybrid nanomaterials (Roy & Banerjee, 2012).

  • Peptide-Based Scaffolds for Tissue Engineering : Fmoc-D-Arg-OH derivatives have been used in self-assembled peptide-based hydrogels, serving as scaffolds for cell proliferation and differentiation. These are particularly relevant in musculoskeletal tissue engineering (Wang et al., 2017).

Safety And Hazards

Fmoc-D-Arg(Pbf)-OH should be handled with care to avoid dust formation . It is recommended to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Fmoc-D-Arg(Pbf)-OH has potential applications in biomedical research . For instance, it can be used to create self-supporting hydrogels for potential biomedical applications . These hydrogels can fully support cell adhesion, survival, and duplication .

properties

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBUCBXGDWWXNY-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427036
Record name Fmoc-D-Arg-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Arg-OH

CAS RN

130752-32-8
Record name Fmoc-D-Arg-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
A Mandal, A Maiti, T Chakraborti… - Proteases in Physiology …, 2017 - Springer
… the presence of free amino group available for coupling of the first Fmoc-D-Arg-OH. … The Fmoc-D-Arg-OH reagent was then loaded into the column slowly to minimize the possibility to …
Number of citations: 2 link.springer.com
A Mandal, A Maiti - Proteases in Physiology and Pathology - Springer
… the presence of free amino group available for coupling of the first Fmoc-D-Arg-OH. … The Fmoc-D-Arg-OH reagent was then loaded into the column slowly to minimize the possibility to …
Number of citations: 3 link.springer.com
AV Kutina, AS Marina, II Eliseev, MI Titov… - Journal of Peptide …, 2013 - Wiley Online Library
Vasopressin and nonmammalian hormone vasotocin are known to increase the water permeability of mammalian collecting ducts, frog skin and the urinary bladder. Neurohypophysial …
Number of citations: 9 onlinelibrary.wiley.com
LH Chang, O Seitz - Bioorganic & Medicinal Chemistry, 2022 - Elsevier
Nucleic acid-programmed reactions find application in drug screening and nucleic acid diagnosis, and offer prospects for a RNA-sensitive prodrug approach. We aim for the …
Number of citations: 3 www.sciencedirect.com
AV Kutina, AS Marina, II Eliseev, MI Titov… - Journal of Evolutionary …, 2012 - Springer
There were studied effects of analogs of conopressin S—a peptide of the vasopressin family with amino acid replacement at the 2nd and 4th positions (characteristic of invertebrate …
Number of citations: 5 link.springer.com
S Jennepalli, KA Hammer, TV Riley… - European Journal of …, 2015 - Wiley Online Library
… Thus, free amine 6, containing an isopentyl ester, was synthesised by reported procedures,6 and coupled with Fmoc-D-Arg-OH (R = Pmc or Pbf) to produce dipeptides 7 (R = Pmc) and …
D Dębowski, M Cichorek, M Lubos, S Wójcik… - Peptide …, 2016 - Wiley Online Library
Sunflower trypsin inhibitor (SFTI‐1) is recognized as an attractive scaffold to designed potent inhibitors of various proteases. We have recently found that its analogues inhibit …
Number of citations: 8 onlinelibrary.wiley.com
AV Kutina, II Eliseev, MI Titov… - Doklady Biological …, 2008 - search.proquest.com
After administration of either L-arginine vasotocin or synthetic analogs with L-arginine at position 8 of the peptide molecule, the urine excretion increased; 120 min after that, this …
Number of citations: 4 search.proquest.com
WV Bienvenut, A Brünje, JB Boyer… - Molecular systems …, 2020 - embopress.org
Protein acetylation is a highly frequent protein modification. However, comparatively little is known about its enzymatic machinery. N‐α‐acetylation ( NTA ) and ε‐lysine acetylation ( KA ) …
Number of citations: 48 www.embopress.org
МИ Титов, ИИ Елисеев, ВГ Макаров, МН Макарова… - 2016 - elibrary.ru
… К смоле добавляли раствор 0.45 г (3.3 ммоль) Fmoc-D-Arg-OH·HCl, и 2 мл (12 ммоль) DIPEA в 10 мл DCM, перемешивали в течение 60 мин при комнатной температуре. Смолу …
Number of citations: 0 elibrary.ru

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